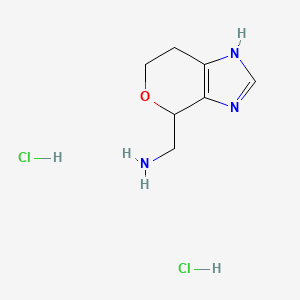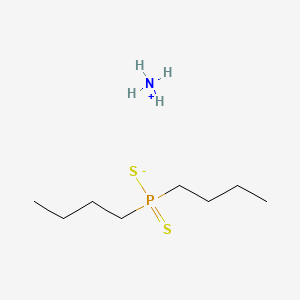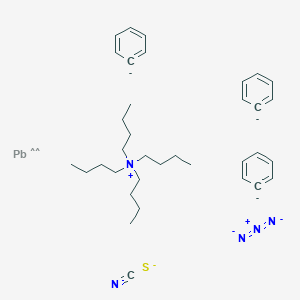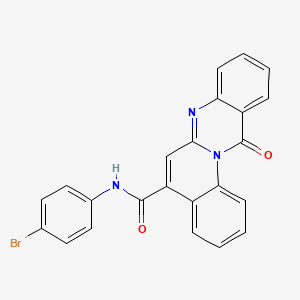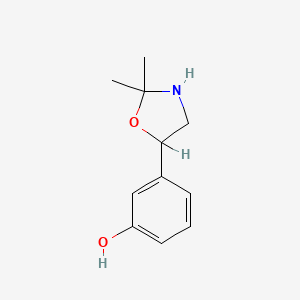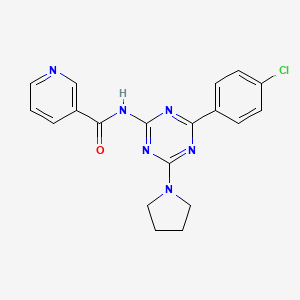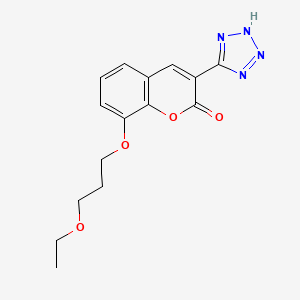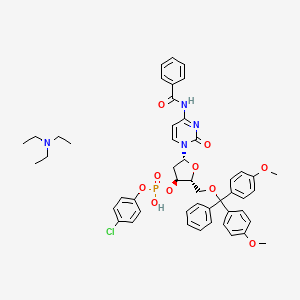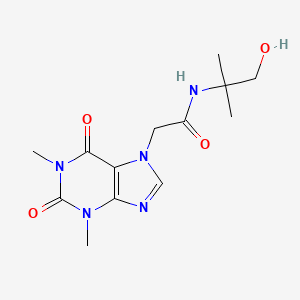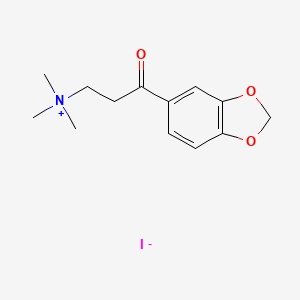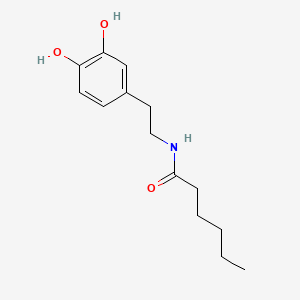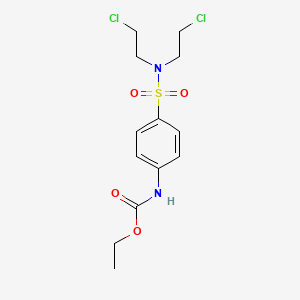
Carbamic acid, (4-((bis(2-chloroethyl)amino)sulfonyl)phenyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (4-((bis(2-chloroethyl)amino)sulfonyl)phenyl)-, ethyl ester is a chemical compound with a complex structure that includes a carbamic acid moiety, a sulfonyl group, and bis(2-chloroethyl)amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-((bis(2-chloroethyl)amino)sulfonyl)phenyl)-, ethyl ester typically involves the reaction of 4-aminobenzenesulfonyl chloride with bis(2-chloroethyl)amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl chloroformate to form the final product. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the intermediates and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (4-((bis(2-chloroethyl)amino)sulfonyl)phenyl)-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bis(2-chloroethyl)amino groups can be reduced to form secondary amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbamic acid, (4-((bis(2-chloroethyl)amino)sulfonyl)phenyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical tool for studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of carbamic acid, (4-((bis(2-chloroethyl)amino)sulfonyl)phenyl)-, ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of protein function. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, 2-chloroethyl ester
- Carbamic acid, [(4-chlorophenyl)sulfonyl]-, 2-chloroethyl ester
Uniqueness
Carbamic acid, (4-((bis(2-chloroethyl)amino)sulfonyl)phenyl)-, ethyl ester is unique due to the presence of both bis(2-chloroethyl)amino and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable tool for research and potential therapeutic applications.
Propiedades
Número CAS |
81865-12-5 |
|---|---|
Fórmula molecular |
C13H18Cl2N2O4S |
Peso molecular |
369.3 g/mol |
Nombre IUPAC |
ethyl N-[4-[bis(2-chloroethyl)sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C13H18Cl2N2O4S/c1-2-21-13(18)16-11-3-5-12(6-4-11)22(19,20)17(9-7-14)10-8-15/h3-6H,2,7-10H2,1H3,(H,16,18) |
Clave InChI |
XDELFOYIOBDTFW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


